molecular formula C17H17N5O4 B2709428 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide CAS No. 1797962-25-4

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide

Cat. No.: B2709428
CAS No.: 1797962-25-4
M. Wt: 355.354
InChI Key: ZMXDQSZOCOQPPO-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide is an intriguing chemical compound that stands at the intersection of various fields of scientific research, including organic chemistry, biochemistry, and medicinal chemistry. The compound exhibits unique structural features and properties that make it an interesting subject for scientific investigation and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide typically involves multi-step organic reactions starting from readily available starting materials. The synthesis may include steps such as:

  • Formation of Pyrimidine Ring: : The pyrimidine ring is constructed through the cyclization reaction of appropriate precursors under specific conditions.

  • Introduction of the Oxadiazole Group: : This involves the reaction of an appropriate precursor with reagents like acyl chlorides or amides under controlled conditions to form the oxadiazole ring.

  • Final Coupling: : The final step involves coupling the previously synthesized components with a suitable linker to form the desired compound.

Industrial Production Methods

For industrial production, optimization of the synthetic route is crucial. This involves the development of efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : Undergoes oxidation to form specific oxidized products.

  • Reduction: : Reduction reactions can lead to the formation of reduced intermediates.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Depending on the target product, different nucleophiles or electrophiles can be used, such as alkyl halides, amines, or thiols.

Major Products

  • Oxidation Products: : May include specific functional group modifications or cleavage products.

  • Reduction Products: : Typically yield reduced functional groups or simplified structures.

  • Substitution Products: : Formation of derivatives with various substituent groups.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a building block for the synthesis of more complex molecules and as a reagent for studying reaction mechanisms.

Biology

In biology, it may be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine

Medically, the compound might be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities, based on its interaction with biological targets.

Industry

In industry, the compound can be used in the development of new materials, agrochemicals, or pharmaceuticals, thanks to its versatile reactivity and functional groups.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide involves its interaction with specific molecular targets. These interactions can include binding to enzyme active sites or interacting with cellular receptors to modulate biological pathways, which are dependent on its structural features.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds may include:

  • 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-phenylpropanamide

  • 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(oxadiazol-5-yl)phenyl)propanamide

  • 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(benzyl)phenyl)propanamide

Highlighting Uniqueness

The uniqueness of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide lies in its combined structural elements of the pyrimidine and oxadiazole rings, providing distinct reactivity and biological activity profiles compared to its analogs.

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-11-18-16(26-21-11)10-12-4-2-3-5-13(12)19-14(23)6-8-22-9-7-15(24)20-17(22)25/h2-5,7,9H,6,8,10H2,1H3,(H,19,23)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXDQSZOCOQPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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